molecular formula C15H21N3O2 B2715406 3-[(5-cyclopropylpyridin-3-yl)methyl]-1-(oxan-4-yl)urea CAS No. 2034209-05-5

3-[(5-cyclopropylpyridin-3-yl)methyl]-1-(oxan-4-yl)urea

Cat. No.: B2715406
CAS No.: 2034209-05-5
M. Wt: 275.352
InChI Key: NJFJOAGUPJXXRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(5-cyclopropylpyridin-3-yl)methyl]-1-(oxan-4-yl)urea is a useful research compound. Its molecular formula is C15H21N3O2 and its molecular weight is 275.352. The purity is usually 95%.
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Scientific Research Applications

Substituent Effects on Intramolecular Hydrogen Bonding

Research has shown that substituents on pyridyl ureas can significantly affect intramolecular hydrogen bonding dynamics and their ability to complex with cytosine. Such studies highlight the nuanced role that different molecular groups play in modulating the behavior and reactivity of these compounds, potentially offering a pathway to tailor them for specific biochemical interactions (Chia-Hui Chien et al., 2004).

Aurora Kinase Inhibition

A novel class of Aurora kinase inhibitors for the treatment of malignant diseases has been identified, showcasing the potential of certain urea derivatives in therapeutic applications. These inhibitors demonstrate significant activity against Aurora kinases A and B, crucial targets in cancer treatment, suggesting that similar structures could be designed to enhance anticancer efficacy (Julien Defaux et al., 2014).

Synthetic Methodologies

The development of synthetic methodologies for pyridyl and pyran derivatives, including urea-based compounds, underscores their utility in creating a broad range of biologically active molecules. These methods facilitate the exploration of new therapeutic agents, highlighting the versatility and importance of such compounds in drug discovery (Binliang Zhang et al., 2019).

Electroluminescent Properties

Research into cyclometalated complexes, including those with pyridyl ligands, has expanded our understanding of their electroluminescent properties. This research opens avenues for their application in organic light-emitting devices (OLEDs), indicating that similar urea derivatives might find use in electronic and photonic technologies (Chang-Jiang Yao et al., 2015).

Anticancer Potential

Studies on ureas and their derivatives have also investigated their potential as anticancer agents. This includes research into 1-aryl-3-(2-chloroethyl) ureas, which have shown cytotoxicity against human adenocarcinoma cells, suggesting a promising area of investigation for the compound as well (R. Gaudreault et al., 1988).

Properties

IUPAC Name

1-[(5-cyclopropylpyridin-3-yl)methyl]-3-(oxan-4-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2/c19-15(18-14-3-5-20-6-4-14)17-9-11-7-13(10-16-8-11)12-1-2-12/h7-8,10,12,14H,1-6,9H2,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJFJOAGUPJXXRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN=CC(=C2)CNC(=O)NC3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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